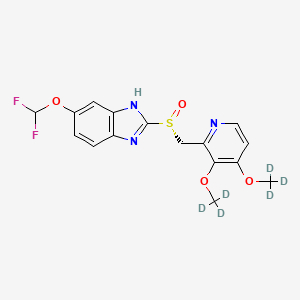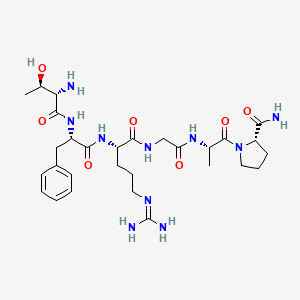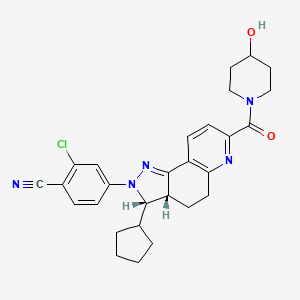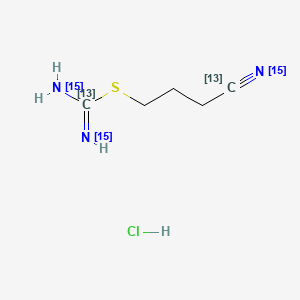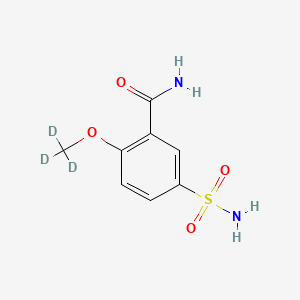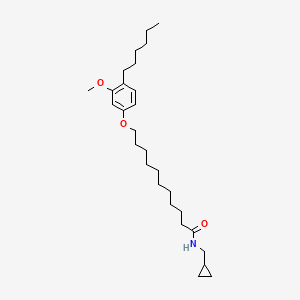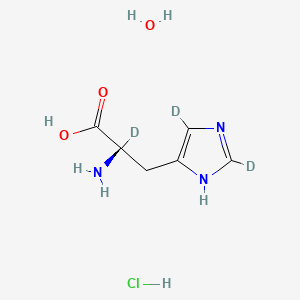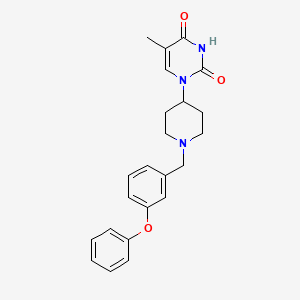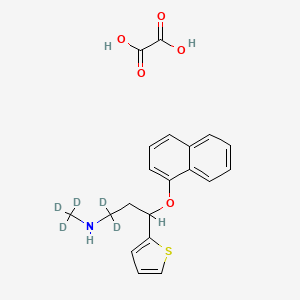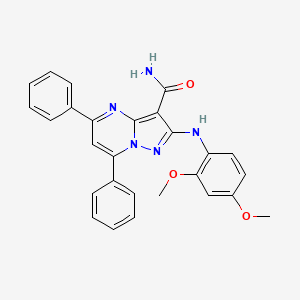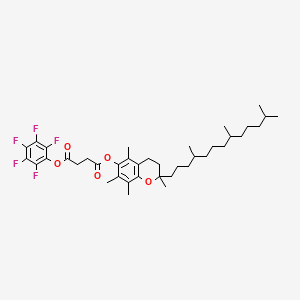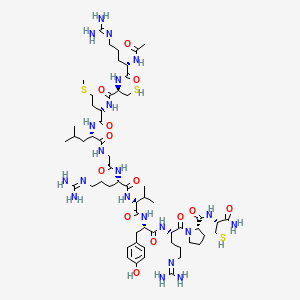
Ac-hMCH(6-16)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Arg6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2, commonly referred to as Ac-hMCH(6-16)-NH2, is a peptide agonist of human melanin-concentrating hormone. This compound binds to and activates both human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R, which are present in the brain .
Méthodes De Préparation
The synthesis of Ac-hMCH(6-16)-NH2 involves the preparation of analogs where specific amino acids are replaced with various D-amino acids or L-amino acids. For instance, Arg in position 6 can be replaced with D-Arg, and Gly in position 10 can be substituted with Asn. These modifications result in potent agonists with improved selectivity for hMCH-1R over hMCH-2R .
Analyse Des Réactions Chimiques
Ac-hMCH(6-16)-NH2 undergoes various chemical reactions, including substitution reactions where specific amino acids are replaced to enhance its selectivity and potency. Common reagents used in these reactions include D-amino acids and L-amino acids. The major products formed from these reactions are potent agonists with improved selectivity for hMCH-1R .
Applications De Recherche Scientifique
Ac-hMCH(6-16)-NH2 has significant applications in scientific research, particularly in the study of feeding behavior and metabolic disorders. It is used to investigate the physiological functions of melanin-concentrating hormone receptors and their role in regulating appetite and energy balance. This compound is also valuable in the development of selective agonists for therapeutic purposes .
Mécanisme D'action
Ac-hMCH(6-16)-NH2 exerts its effects by binding to and activating human melanin-concentrating hormone receptors, hMCH-1R and hMCH-2R. The binding of this peptide to the receptors triggers a cascade of molecular events that regulate feeding behavior and energy balance. The structural changes in positions 6 and 10 of the peptide allow for efficient interactions with hMCH-1R, making it a potent agonist .
Comparaison Avec Des Composés Similaires
Similar compounds to Ac-hMCH(6-16)-NH2 include other peptide agonists of human melanin-concentrating hormone, such as Ac-DArg6-cyclo(S-S)(Cys7-Met8-Leu9-Asn10-Arg11-Val12-Tyr13-Arg14-Pro15-Cys16)-NH2. These compounds share structural similarities but differ in their selectivity and potency for hMCH-1R and hMCH-2R. The uniqueness of this compound lies in its ability to bind and activate both receptors equally well .
Propriétés
Formule moléculaire |
C58H99N21O13S3 |
|---|---|
Poids moléculaire |
1394.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H99N21O13S3/c1-30(2)25-39(74-49(86)37(19-24-95-6)72-52(89)42(29-94)77-48(85)35(70-32(5)80)11-7-20-66-56(60)61)47(84)69-27-44(82)71-36(12-8-21-67-57(62)63)50(87)78-45(31(3)4)54(91)75-40(26-33-15-17-34(81)18-16-33)51(88)73-38(13-9-22-68-58(64)65)55(92)79-23-10-14-43(79)53(90)76-41(28-93)46(59)83/h15-18,30-31,35-43,45,81,93-94H,7-14,19-29H2,1-6H3,(H2,59,83)(H,69,84)(H,70,80)(H,71,82)(H,72,89)(H,73,88)(H,74,86)(H,75,91)(H,76,90)(H,77,85)(H,78,87)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
Clé InChI |
GCUCBSVZUDAARP-IHLBVCFISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CS)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
